molecular formula C14H9F3N4O2 B2745806 2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone CAS No. 900015-70-5

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone

Cat. No. B2745806
M. Wt: 322.247
InChI Key: MCVHLQMDTMEGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group, cyclization, and subsequent functionalization. Researchers have achieved its synthesis through a serendipitous regioselective reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This one-pot cascade reaction leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidinone core with a phenyl group at position 6 and a trifluoromethyl-substituted pyrazole moiety at position 2. The trifluoromethyl group contributes to its electron-withdrawing properties and hydrophobic surface area. Detailed characterization using heteronuclear 2D NMR experiments confirms the regioisomeric products .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Pyrazole and Pyrimidine Derivatives : This compound serves as a precursor for synthesizing various pyrazole and pyrimidine derivatives, demonstrating significant in vitro antitumor, antimicrobial, and antioxidant activities. The structure-activity relationship (SAR) and density functional theory (DFT) calculations help correlate biological activity with quantum properties like total energy, HOMO and LUMO energies, and Mulliken atomic charges (Farag & Fahim, 2019).
  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and showed cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities. This highlights the potential of such compounds in anticancer and anti-inflammatory therapies (Rahmouni et al., 2016).

Computational Studies

  • DFT Calculations for New Compounds : The equilibrium geometry, energy properties, and molecular interactions of novel pyrazolo and pyrimidine derivatives were investigated using DFT calculations, providing insights into their potential biological activities and stability (Farag & Fahim, 2019).

Antimicrobial and Antioxidant Activities

  • Novel Fused Pyrano Pyrimidinones : These compounds were synthesized using an eco-friendly and efficient method, showing significant antibacterial activity against various bacterial strains and antifungal activity against Candida rugosa, indicating their potential as antimicrobial agents (Banothu et al., 2013).

Anti-inflammatory and Antimicrobial Agents

  • Pyrazolo[1,5-a]pyrimidines with Antimicrobial Activity : A series of pyrazolo[1,5-a]pyrimidines demonstrated promising antimicrobial activity against Gram-positive and pathogenic fungi, along with anti-inflammatory activity, showcasing their dual therapeutic potential (Aggarwal et al., 2014).

properties

IUPAC Name

2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2/c15-14(16,17)10-7-12(23)21(20-10)13-18-9(6-11(22)19-13)8-4-2-1-3-5-8/h1-7,20H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVHLQMDTMEGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone

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